molecular formula C18H24O5 B15138604 Beta-Zearalenol-d4 (Major)

Beta-Zearalenol-d4 (Major)

Cat. No.: B15138604
M. Wt: 324.4 g/mol
InChI Key: FPQFYIAXQDXNOR-ASPIKICLSA-N
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Description

Beta-Zearalenol-d4 (Major) is a stable isotope-labeled compound, specifically a deuterium-labeled derivative of Beta-Zearalenol. It is a mycotoxin produced by Fusarium species, which are fungi commonly found in crops. This compound is used as a reference material in various scientific studies, particularly in the fields of food safety, environmental testing, and mycotoxin research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Zearalenol-d4 (Major) involves the incorporation of deuterium atoms into the Beta-Zearalenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Beta-Zearalenol-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is designed to ensure high purity and consistency of the final product, which is essential for its use as a reference material in scientific research .

Chemical Reactions Analysis

Types of Reactions

Beta-Zearalenol-d4 (Major) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Beta-Zearalenol-d4 can lead to the formation of Beta-Zearalenone-d4, while reduction can yield various deuterated alcohols .

Scientific Research Applications

Beta-Zearalenol-d4 (Major) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Beta-Zearalenol-d4 (Major) exerts its effects primarily through its interaction with estrogen receptors. As a xenoestrogen, it mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive pathways. This can lead to various biological effects, including reproductive disorders and potential carcinogenicity. The molecular targets and pathways involved include the estrogen receptor signaling pathway and related downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Zearalenol-d4 (Major) is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical studies. The deuterium labeling allows for precise quantification and tracking in various analytical techniques, providing a reliable tool for scientific research .

Properties

Molecular Formula

C18H24O5

Molecular Weight

324.4 g/mol

IUPAC Name

(4S,8S,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1/i8D2,9D2

InChI Key

FPQFYIAXQDXNOR-ASPIKICLSA-N

Isomeric SMILES

[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

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